molecular formula C18H21NO2 B2541430 N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide CAS No. 108086-32-4

N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide

Cat. No.: B2541430
CAS No.: 108086-32-4
M. Wt: 283.371
InChI Key: ZJWOABZPNLMJJO-UHFFFAOYSA-N
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Description

N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide is a compound of interest in various fields of scientific research This compound is known for its unique chemical structure, which includes a hydroxy group, a methyl group, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide typically involves the reaction of 2,2-diphenylacetic acid with 1-hydroxy-2-methylpropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid to facilitate the formation of the amide bond . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amide group can produce an amine derivative .

Scientific Research Applications

N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups play a crucial role in its binding to target molecules, influencing various biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide include:

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-18(2,13-20)19-17(21)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16,20H,13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWOABZPNLMJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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